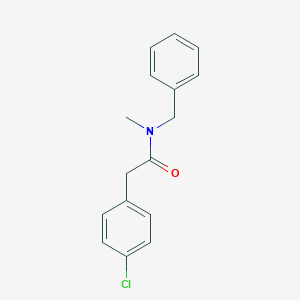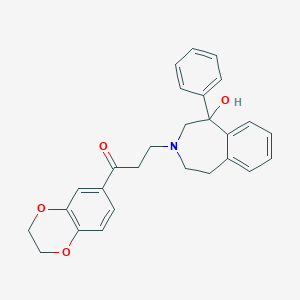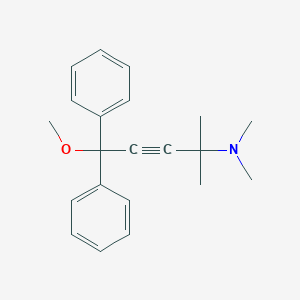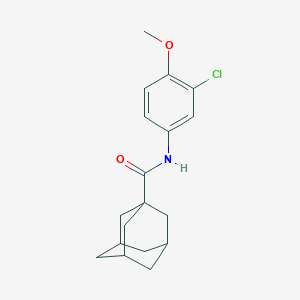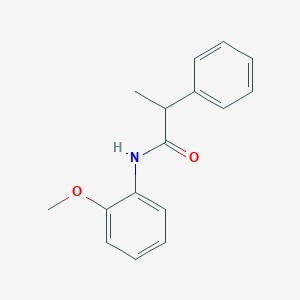
N-(2-methoxyphenyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a synthetic compound that has been widely used as a cognitive enhancer and wakefulness-promoting agent. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. Since then, modafinil has been studied extensively for its potential applications in various fields, including medicine, military, and academia.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-2-phenylpropanamide is not fully understood. It is believed to act on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. Modafinil has been shown to increase the release of these neurotransmitters, leading to increased alertness, attention, and motivation.
Biochemical and Physiological Effects:
Modafinil has been shown to have several biochemical and physiological effects, including increased wakefulness, reduced fatigue, improved mood, and enhanced cognitive function. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages as a research tool. It is a potent and selective wakefulness-promoting agent that can be used to study the effects of sleep deprivation on cognitive function. It has also been used to investigate the neural mechanisms underlying attention, motivation, and decision-making. However, N-(2-methoxyphenyl)-2-phenylpropanamide has some limitations as a research tool. It can be expensive and difficult to obtain, and its effects may vary depending on the individual and the experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-2-phenylpropanamide. One area of interest is the development of new cognitive-enhancing drugs based on the structure of N-(2-methoxyphenyl)-2-phenylpropanamide. Another area of interest is the investigation of the long-term effects of N-(2-methoxyphenyl)-2-phenylpropanamide on cognitive function and brain health. Additionally, N-(2-methoxyphenyl)-2-phenylpropanamide may have applications in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of N-(2-methoxyphenyl)-2-phenylpropanamide in these contexts.
Méthodes De Synthèse
Modafinil is synthesized from the precursor compound benzhydryl sulfinyl acetamide through a series of chemical reactions involving reduction, oxidation, and acylation. The synthesis method is complex and requires expertise in organic chemistry. However, the production of N-(2-methoxyphenyl)-2-phenylpropanamide has been scaled up to meet the increasing demand for the drug.
Applications De Recherche Scientifique
Modafinil has been studied extensively for its cognitive-enhancing and wakefulness-promoting effects. It has been shown to improve cognitive performance in healthy individuals, as well as in patients with various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia. Modafinil has also been used by military personnel to enhance alertness and combat fatigue during long missions.
Propriétés
Nom du produit |
N-(2-methoxyphenyl)-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18) |
Clé InChI |
COGVGMIGFYIIOX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)
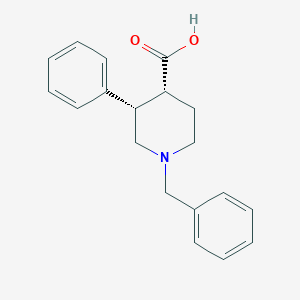
![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)
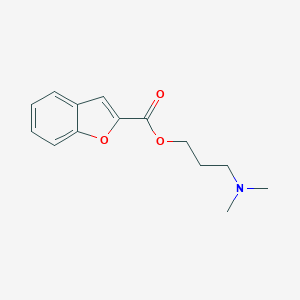
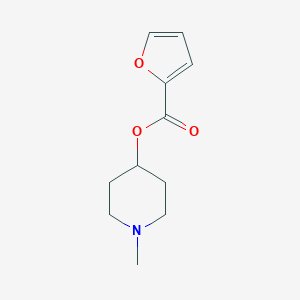
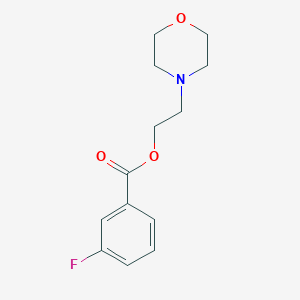
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
